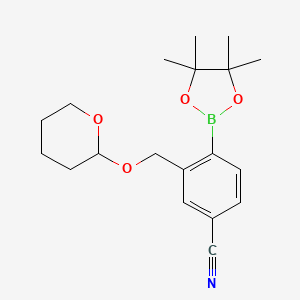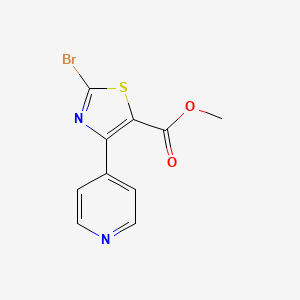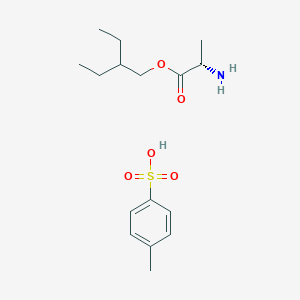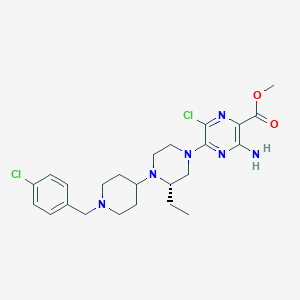![molecular formula C18H20N2O2 B11832817 2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one CAS No. 66113-89-1](/img/structure/B11832817.png)
2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one is a complex organic compound that belongs to the quinoline family. This compound is known for its unique structural features, which include a quinoline ring system substituted with a methoxy group and a quinuclidinone moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methoxyquinolin-4-yl)methyl)quinuclidin-3-one typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring, followed by the introduction of the methoxy group at the 6-position. The quinuclidinone moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .
化学反应分析
Types of Reactions
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinuclidinone moiety to quinuclidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, quinuclidine compounds, and substituted quinolines, each with distinct chemical and biological properties .
科学研究应用
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.
Medicine: It is investigated for its potential use in treating diseases such as malaria and cancer.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-((6-methoxyquinolin-4-yl)methyl)quinuclidin-3-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In medicinal chemistry, it may interact with cellular receptors or enzymes, modulating signaling pathways and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Quinine: A naturally occurring alkaloid with a similar quinoline structure, used to treat malaria.
Chloroquine: A synthetic derivative of quinine, also used as an antimalarial agent.
Hydroxychloroquine: Another derivative with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and quinuclidinone moieties differentiate it from other quinoline derivatives, providing unique properties that can be exploited in various applications .
属性
CAS 编号 |
66113-89-1 |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
2-[(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C18H20N2O2/c1-22-14-2-3-16-15(11-14)13(4-7-19-16)10-17-18(21)12-5-8-20(17)9-6-12/h2-4,7,11-12,17H,5-6,8-10H2,1H3 |
InChI 键 |
SBNRLVLHENTIKO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3C(=O)C4CCN3CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)
![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)

![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)




![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)

![Cyclopropane;ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B11832818.png)
![9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11832824.png)
